2,2'-(2-Methoxyethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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Overview
Description
2-[2-methoxy-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound known for its stability, low toxicity, and high reactivity. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methoxy-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of bis(pinacolato)diboron with a suitable halide precursor in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[2-methoxy-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, boranes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[2-methoxy-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed as a fluorescent probe for detecting biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-[2-methoxy-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-oxygen bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or the formation of stable complexes with biomolecules. The compound’s high reactivity and stability make it an effective tool in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
- Methoxyboronic acid pinacol ester
- 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
Compared to similar compounds, 2-[2-methoxy-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique advantages such as higher stability and reactivity, making it particularly useful in complex organic synthesis and advanced material production .
Properties
Molecular Formula |
C15H30B2O5 |
---|---|
Molecular Weight |
312.0 g/mol |
IUPAC Name |
2-[2-methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H30B2O5/c1-12(2)13(3,4)20-16(19-12)11(10-18-9)17-21-14(5,6)15(7,8)22-17/h11H,10H2,1-9H3 |
InChI Key |
WDLKZPLDFNRUPC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)COC |
Origin of Product |
United States |
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